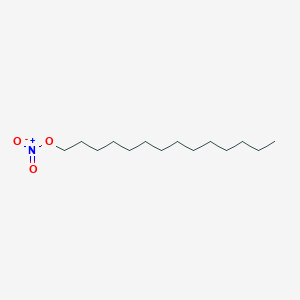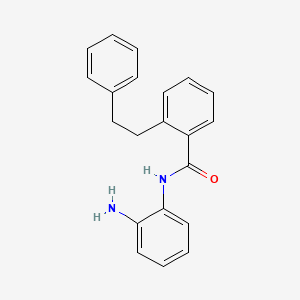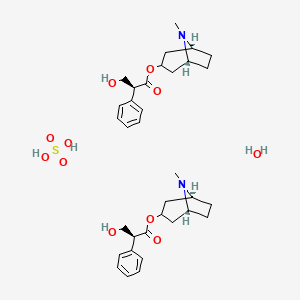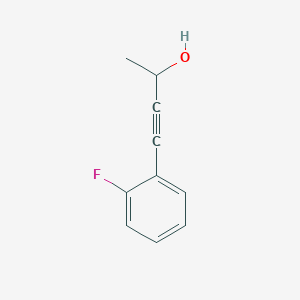
1-Tetradecyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetradecyl nitrate: is an organic compound with the molecular formula C₁₄H₂₉NO₃ . It is a nitrate ester derived from tetradecanol, a long-chain alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tetradecyl nitrate can be synthesized through the nitration of tetradecanol. The reaction typically involves the use of nitric acid as the nitrating agent. The process is carried out under controlled conditions to ensure the selective formation of the nitrate ester. The reaction can be represented as follows:
C₁₄H₂₉OH+HNO₃→C₁₄H₂₉NO₃+H₂O
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process may also include purification steps to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Tetradecyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form nitro compounds.
Reduction: The nitrate group can be reduced to form amines.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Various nucleophiles can be used to substitute the nitrate group, depending on the desired product.
Major Products Formed:
Oxidation: Formation of nitroalkanes.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Tetradecyl nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-tetradecyl nitrate involves its interaction with molecular targets and pathways within biological systems. The nitrate group can undergo metabolic transformations, leading to the release of nitric oxide (NO), a signaling molecule involved in various physiological processes. The compound’s effects are mediated through the activation of specific receptors and enzymes, resulting in downstream biological responses .
Comparación Con Compuestos Similares
1-Tetradecyl sulfate: An anionic surfactant with similar long-chain alkyl structure but different functional group.
1-Tetradecyl bromide: A halogenated derivative with similar alkyl chain length.
1-Tetradecyl alcohol: The parent alcohol from which 1-tetradecyl nitrate is derived.
Uniqueness: this compound is unique due to its nitrate ester functional group, which imparts distinct chemical reactivity and potential biological activities. Unlike its sulfate or bromide counterparts, the nitrate group can participate in redox reactions and release nitric oxide, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
24152-76-9 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
tetradecyl nitrate |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17/h2-14H2,1H3 |
Clave InChI |
DUNXOJJZJRNHEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122558.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122562.png)
![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B14122572.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14122577.png)



![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)
![3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde](/img/structure/B14122610.png)

![1-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B14122617.png)
![N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122622.png)
